Azido-PEG4-(CH2)3OH
Overview
Description
Azido-PEG4-(CH2)3OH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . This compound is commonly used in bioconjugation and pharmaceutical research applications due to its versatility and reactivity.
Mechanism of Action
Target of Action
Azido-PEG4-(CH2)3OH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target specific proteins for degradation .
Mode of Action
This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction, also known as “click chemistry”, allows for the formation of a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which use this compound as a linker, contain two different ligands connected by this linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media . The hydrophilic PEG spacer in the compound increases its solubility, which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs can induce the degradation of specific proteins . This can have various molecular and cellular effects, depending on the specific target protein being degraded .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it undergoes can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
Azido-PEG4-(CH2)3OH plays a crucial role in biochemical reactions due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This reaction forms a stable triazole linkage, which is valuable in the synthesis of complex molecules such as PROTACs. Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These interactions enable the selective degradation of target proteins by exploiting the ubiquitin-proteasome system within cells .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by selectively degrading proteins involved in these processes. For example, PROTACs synthesized using this compound can target and degrade proteins that regulate cell cycle progression, apoptosis, and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The azide group in this compound reacts with alkyne-containing molecules to form a stable triazole linkage, which connects two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its stability may decrease over time when exposed to higher temperatures or in solution. Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its efficacy may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively facilitate the targeted degradation of specific proteins without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation and conjugation, which may affect its activity and stability. Additionally, this compound can influence metabolic flux and metabolite levels by targeting and degrading enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse easily through aqueous environments. The compound’s distribution can be influenced by its interactions with specific transporters and binding proteins, which may affect its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, PROTACs synthesized using this compound can localize to the cytoplasm or nucleus, depending on the target protein and the ligands used .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-(CH2)3OH is synthesized through a series of chemical reactions involving the introduction of an azide group and a PEG spacer. The general synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG spacer.
Azidation: The azide group is introduced through a nucleophilic substitution reaction using sodium azide.
Hydroxylation: The terminal hydroxyl group is introduced through a reaction with a suitable hydroxylating agent
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for high yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and efficient mixing.
Purification steps: Such as chromatography and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-(CH2)3OH undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC)
Esterification and Etherification: The terminal hydroxyl group can participate in esterification and etherification reactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strained Cyclooctynes: Used in SPAAC reactions for efficient and selective azide-alkyne cycloaddition.
Major Products
Triazole Linkages: Formed through Click Chemistry reactions.
Ester and Ether Derivatives: Formed through reactions involving the terminal hydroxyl group.
Scientific Research Applications
Azido-PEG4-(CH2)3OH has a wide range of scientific research applications, including:
Bioconjugation: Used to link biomolecules such as proteins and nucleic acids through Click Chemistry.
Drug Delivery: The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for drug delivery systems.
Pharmaceutical Research: Employed in the development of advanced drug conjugates, prodrugs, and targeted therapeutics.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-(CH2)3OH: Similar structure but with a shorter PEG spacer.
Azido-PEG5-(CH2)3OH: Similar structure but with a longer PEG spacer.
Azido-PEG4-(CH2)2OH: Similar structure but with a shorter carbon chain between the PEG spacer and the hydroxyl group
Uniqueness
Azido-PEG4-(CH2)3OH is unique due to its specific combination of an azide group, a PEG spacer, and a terminal hydroxyl group. This combination provides enhanced solubility, reduced immunogenicity, and versatile reactivity, making it highly suitable for a wide range of applications in bioconjugation, drug delivery, and pharmaceutical research .
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFKPLUTSFPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258266 | |
Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028281-87-8 | |
Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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